DSPE-PEG-Azide MW 2000: An In-Depth Technical Guide for Drug Development Professionals
DSPE-PEG-Azide MW 2000: An In-Depth Technical Guide for Drug Development Professionals
An essential tool in the targeted delivery of therapeutics, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) is a high-purity, amphiphilic phospholipid-polymer conjugate. Its unique structure, featuring a lipid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group, makes it a versatile component in the formulation of advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use in research and drug development.
Core Properties and Specifications
DSPE-PEG-Azide MW 2000 is a white to off-white powder with an average molecular weight of approximately 2800 g/mol , which includes the DSPE lipid anchor and the 2000 Da PEG chain. Due to the polydispersity of the PEG component, the molecular weight is an average.[1] This compound is valued for its ability to spontaneously form micelles or lipid bilayers in aqueous solutions, a critical characteristic for creating nanoparticle-based drug carriers.[2][3]
Physicochemical Characteristics
A summary of the key quantitative data for DSPE-PEG-Azide MW 2000 is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Average Molecular Weight | ~2800 g/mol | |
| Purity | >95% | [2] |
| Solubility | Soluble in water, ethanol, methanol, and chloroform (B151607). | |
| Appearance | White to off-white powder | |
| Storage | -20°C in a dry, dark environment | [2][4] |
| Stability | At least one year under proper storage conditions | [5] |
The Power of Click Chemistry for Bioconjugation
The terminal azide group on the PEG chain is the cornerstone of DSPE-PEG-Azide's utility in targeted drug delivery. This functional group allows for highly efficient and specific covalent attachment of targeting ligands, imaging agents, or other molecules through "click chemistry".[2] This bioorthogonal reaction is rapid, high-yielding, and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[6]
There are two primary forms of azide-alkyne click chemistry utilized with DSPE-PEG-Azide:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst. It is known for its fast reaction kinetics.[6]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[2][6]
The workflow for these click chemistry reactions enables the straightforward attachment of targeting moieties to the surface of nanoparticles.
Caption: Click chemistry reactions for bioconjugation.
Experimental Protocols for Nanoparticle Formulation and Functionalization
The following are detailed methodologies for the preparation and functionalization of liposomes and lipid nanoparticles using DSPE-PEG-Azide MW 2000.
Liposome (B1194612) Formulation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.
Caption: Workflow for liposome preparation.
Methodology:
-
Lipid Dissolution: Dissolve DSPE-PEG-Azide MW 2000 along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Antibody Conjugation to Liposomes via Click Chemistry
This protocol describes the conjugation of an antibody to the surface of pre-formed liposomes containing DSPE-PEG-Azide.
Methodology:
-
Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-Azide MW 2000 using the thin-film hydration method as described above.
-
Antibody Modification: Functionalize the targeting antibody with a DBCO group using a commercially available DBCO-NHS ester. This reaction typically targets primary amines on the antibody.
-
Conjugation Reaction: Mix the DBCO-modified antibody with the azide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4). The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed spontaneously.
-
Purification: Remove the unconjugated antibody and other reactants by size exclusion chromatography or dialysis.
Targeted Drug Delivery and Signaling Pathways
DSPE-PEG-Azide MW 2000 is instrumental in developing targeted therapies that can selectively deliver drugs to diseased cells, thereby increasing efficacy and reducing off-target toxicity. Below are examples of targeted delivery strategies and the signaling pathways they influence.
HER2-Positive Breast Cancer Therapy with Doxorubicin-Loaded Immunoliposomes
HER2 (Human Epidermal Growth Factor Receptor 2) is overexpressed in a significant portion of breast cancers. Liposomes functionalized with anti-HER2 antibodies can specifically target these cancer cells.
Caption: HER2-targeted liposome signaling.
By delivering doxorubicin directly to HER2-positive cells, these immunoliposomes can induce apoptosis while minimizing damage to healthy tissues.[7]
EGFR-Targeted Nanoparticles for Cancer Treatment
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression is common in many tumor types. Nanoparticles decorated with EGFR-targeting ligands, such as the GE11 peptide, can enhance drug delivery to these tumors.[8]
Caption: EGFR-targeted nanoparticle signaling.
VEGF-Targeted siRNA Delivery for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth. Delivering siRNA that targets VEGF can inhibit this process.[9]
Caption: VEGF-targeted siRNA delivery pathway.
By silencing the VEGF gene, these nanoparticles can effectively cut off the tumor's blood supply, leading to growth inhibition.[9]
Quality Control and Characterization
Rigorous characterization of DSPE-PEG-Azide MW 2000 and the resulting nanoparticles is crucial for ensuring reproducibility and efficacy. Key analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the DSPE-PEG-Azide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the lipid conjugate.
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the formulated nanoparticles.
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Zeta Potential Measurement: To evaluate the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Safety and Handling
DSPE-PEG-Azide MW 2000 should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[1][4] The material is typically shipped at ambient temperature but should be stored at -20°C for long-term stability.[2][4]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 3. dspe-peg(2000)-azide — TargetMol Chemicals [targetmol.com]
- 4. DSPE-PEG(2000) Azide powder Avanti Polar Lipids [sigmaaldrich.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA targeting VEGF inhibits hepatocellular carcinoma growth and tumor angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
